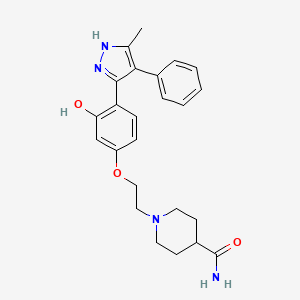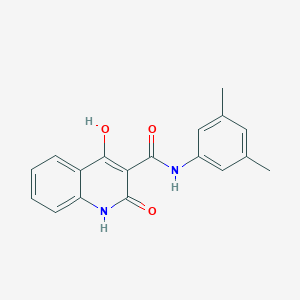
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has additional functional groups, including a carboxamide group and a hydroxy group, which may influence its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinoline, with the additional functional groups contributing to the overall polarity and reactivity of the molecule. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Chemical Reactions Analysis
Quinoline derivatives can participate in a variety of chemical reactions. The presence of the carboxamide group might make the compound susceptible to hydrolysis or condensation reactions. The hydroxy group could potentially be involved in elimination or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups like the carboxamide and hydroxy groups could increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Applications
Research has indicated that derivatives of quinoline and quinazoline compounds, such as those structurally related to "N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide," possess significant antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities against various strains including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Synthesis Methodologies
The study of quinoline and quinazoline derivatives extends into the realm of chemical synthesis, where methods for creating these compounds are explored. Gromachevskaya, Kaigorodova, and Konyushkin (2017) reported on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines, demonstrating the versatility of these compounds in organic synthesis (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Anticancer Properties
Additionally, derivatives of "this compound" have been evaluated for their potential anticancer properties. Matiadis, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, and Markopoulos (2013) synthesized a series of coumarin and quinolinone-3-aminoamide derivatives and evaluated them for their potency in inhibiting cancer cell growth (Matiadis et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-10-7-11(2)9-12(8-10)19-17(22)15-16(21)13-5-3-4-6-14(13)20-18(15)23/h3-9H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDZPUKZRRZJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

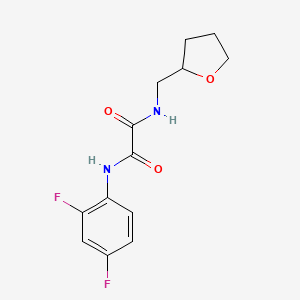
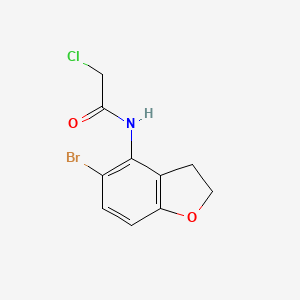
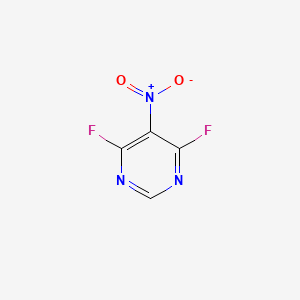
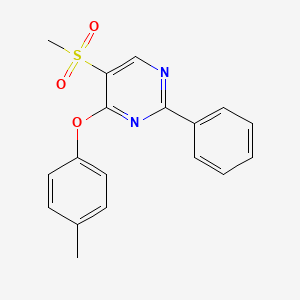
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2975208.png)
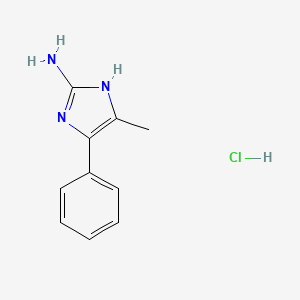
![2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2975212.png)
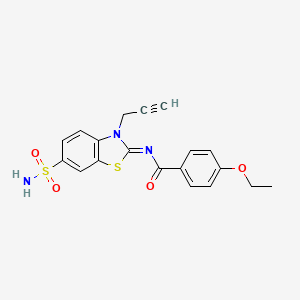

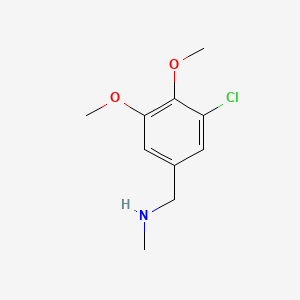
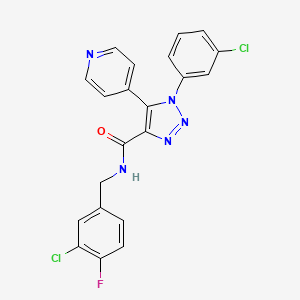
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)
